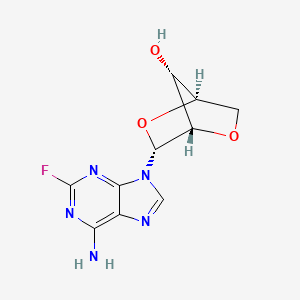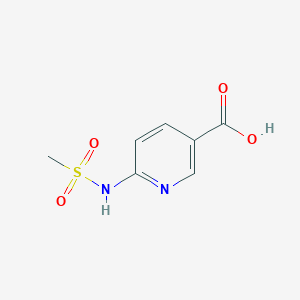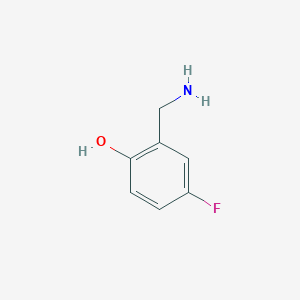
2-(2-Ethylpyrrolidin-1-yl)pyridine-4-carboxylic acid
Overview
Description
2-(2-Ethylpyrrolidin-1-yl)pyridine-4-carboxylic acid is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Molecular Structure Analysis
The molecule consists of a pyridine ring attached to a pyrrolidine ring, which is further substituted with an ethyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Analog Compounds
Analog compounds of "2-(2-Ethylpyrrolidin-1-yl)pyridine-4-carboxylic acid" have been synthesized for various purposes, including the development of compounds with antibacterial activity against pathogens like S. Aureus, E. Coli, and P. Aeruginosa (Bacon & Daum, 1991).
Protecting Group for Carboxylic Acids
Research has shown that derivatives of pyridine can act as effective protecting groups for carboxylic acids, useful in polymer chemistry. These groups can be removed either chemically under alkaline conditions or thermally at or above 110 °C (Elladiou & Patrickios, 2012).
Synthesis of Pyrroles and Pyridines
A novel synthesis method for pyrroles and pyridines, including the introduction of the pyridin-2-ylmethyl group, was developed using a multi-component tether catalysis one-pot protocol. This method provides a new approach for synthesizing heterocyclic compounds resembling those found in nature (Li et al., 2019).
Applications in Drug Synthesis and Chemical Reactions
Antimicrobial Activity
Some pyrrolopyridine analogs have been synthesized from similar compounds, exhibiting antibacterial activity in vitro (Toja et al., 1986).
Antioxidant Activity
Research has explored the antioxidant activity of various pyrrolyl selenolopyridine compounds, comparing their efficacy to ascorbic acid (Zaki et al., 2017).
Chiral Catalysis
Studies have investigated the use of chiral Mn‐aminopyridine complexes for the enantioselective C−H oxidation of arylalkanes with H2O2, producing enantiomerically enriched compounds (Talsi et al., 2017).
Coordination Chemistry and Ligand Development
Metal Coordination Polymers
The synthesis of coordination polymers using pyridine derivatives demonstrates the utility of these compounds in developing new materials with potential applications in various fields, including catalysis and materials science (Zheng et al., 2012).
Development of Metallacycles
Research has been conducted on the development of dinuclear complexes with metallomacrocycle cores, using pyridine–carboxylate ligands as spacers. These complexes exhibit potential in luminescence and catalysis applications (Wu et al., 2015).
properties
IUPAC Name |
2-(2-ethylpyrrolidin-1-yl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-10-4-3-7-14(10)11-8-9(12(15)16)5-6-13-11/h5-6,8,10H,2-4,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWWIYDZHOSPDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN1C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




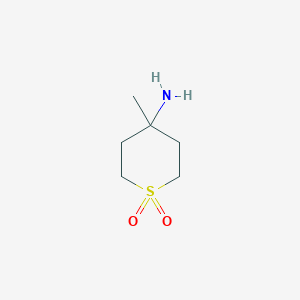
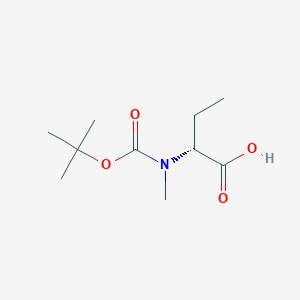


![1-(tert-Butyl-dimethyl-silanyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373881.png)
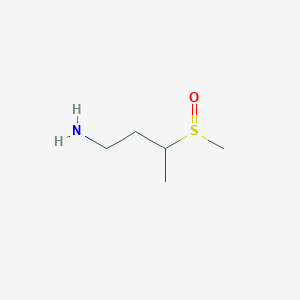
![Tert-butyl 6-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B1373883.png)

![12-Ethyl-8-methyl-7-propionyl-2-[[4-(piperidin-1-yl)piperidin-1-yl]carbonyloxy]indolizino[1,2-b]quinolin-9(11H)-one](/img/structure/B1373886.png)

